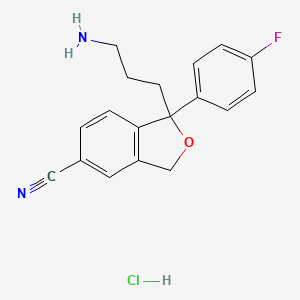

Repaglinide aromatic amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

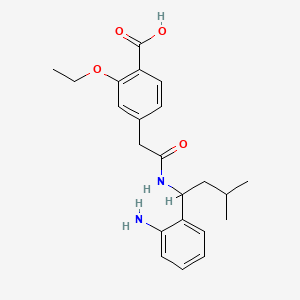

Repaglinide aromatic amine is a member of acetamides . It is an oral blood glucose-lowering drug of the meglitinide class used in the management of type 2 diabetes mellitus . It is chemically unrelated to the oral sulfonylurea insulin secretagogues .

Synthesis Analysis

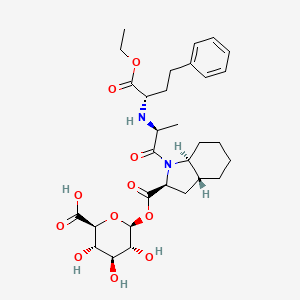

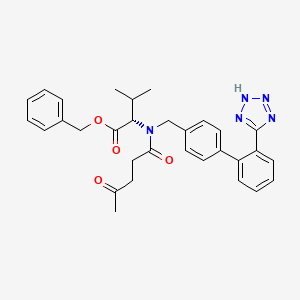

Repaglinide is synthesized from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The major metabolites are an oxidized dicarboxylic acid (M2), the aromatic amine (M1), and the acyl glucuronide (M7). The cytochrome P-450 enzyme system, specifically 2C8 and 3A4, have been shown to be involved in the N-dealkylation of repaglinide to M2 and the further oxidation to M1 .Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . It is a novel, fast-acting prandial oral hypoglycemic agent developed for the treatment of patients with type 2 diabetes whose disease cannot be controlled by diet and exercise alone .Physical And Chemical Properties Analysis

The average molecular weight of Repaglinide aromatic amine is 384.4687 and the monoisotopic weight is 384.204907394 . The chemical formula is C22H28N2O4 . The InChI Key is OSCVKZCOJUTUFD-UHFFFAOYSA-N .Scientific Research Applications

Antidiabetic Drug

Repaglinide is an antidiabetic drug that belongs to the biopharmaceutics classification system (BCS) class II drugs . It can stimulate insulin secretion from the pancreas to control meal-related glucose fluctuations for diabetes mellitus (DM) patients .

Improved Bioavailability

Utilizing hydrotropy and solid dispersing techniques, the solubility and bioavailability of Repaglinide were improved, and its dropping pills were prepared . This method enhances the effectiveness of the drug and makes it more accessible for patients.

Nanoparticle Production

Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles (NPs) with controlled properties for a variety of applications . Repaglinide nanoparticles were formulated and optimized for enhanced bioavailability and management of diabetes .

Environmental Analysis

A vortex-assisted dispersive liquid–liquid microextraction (DLLME) method, combined with HPLC/UV detection, was optimized and validated for enrichment and determination of repaglinide in environmental samples . This method helps in monitoring the presence of Repaglinide in the environment.

Pharmaceutical Toxicology

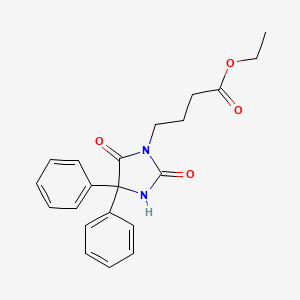

“rac-2-Despiperidyl-2-amino Repaglinide” is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .

Catalyst in Aerobic Oxidation

Although not directly related to Repaglinide aromatic amine, aromatic amines have been used as recyclable catalysts in aerobic oxidation . This suggests potential applications of Repaglinide aromatic amine in similar chemical reactions.

Safety And Hazards

properties

IUPAC Name |

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVKZCOJUTUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2-Despiperidyl-2-amino Repaglinide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)